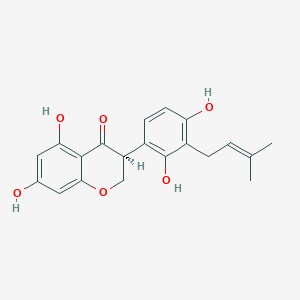
(S)-Licoisoflavone A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Licoisoflavone A is a naturally occurring isoflavonoid compound found in licorice roots. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Licoisoflavone A typically involves several steps, including the formation of the isoflavone core structure and subsequent functionalization. One common synthetic route starts with the cyclization of a chalcone intermediate, followed by oxidation and methylation reactions. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from licorice roots using solvents like ethanol or methanol. The extracted compound is then purified using techniques such as column chromatography or recrystallization. Advances in biotechnology have also led to the development of microbial fermentation methods for the production of this compound.
化学反应分析
Types of Reactions
(S)-Licoisoflavone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and various substituted isoflavones.
科学研究应用
(S)-Licoisoflavone A has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of various bioactive molecules.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound is investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and oxidative stress-related disorders.
Industry: The compound is used in the development of natural health products and dietary supplements.
作用机制
The mechanism of action of (S)-Licoisoflavone A involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. It also interacts with enzymes like cyclooxygenase and lipoxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
Genistein: Another isoflavonoid with similar anti-inflammatory and anticancer properties.
Daidzein: An isoflavonoid known for its antioxidant and estrogenic activities.
Biochanin A: An isoflavonoid with potential anticancer and anti-inflammatory effects.
Uniqueness
(S)-Licoisoflavone A is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its combination of anti-inflammatory, antioxidant, and anticancer properties makes it a promising candidate for therapeutic applications.
属性
分子式 |
C20H20O6 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
(3S)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3/t14-/m1/s1 |
InChI 键 |
BAEYWOSUJSUYFI-CQSZACIVSA-N |
手性 SMILES |
CC(=CCC1=C(C=CC(=C1O)[C@H]2COC3=CC(=CC(=C3C2=O)O)O)O)C |
规范 SMILES |
CC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


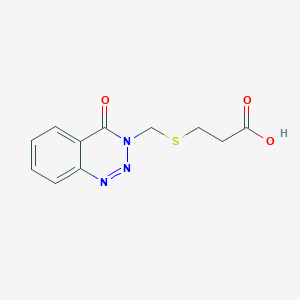
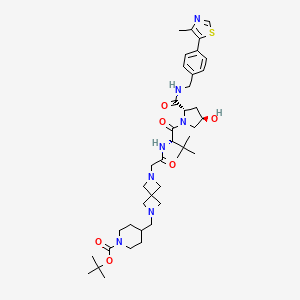

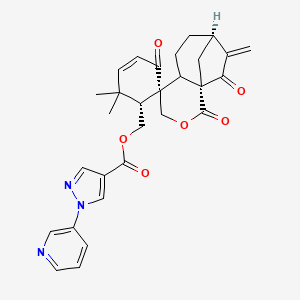
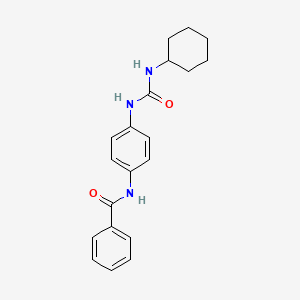
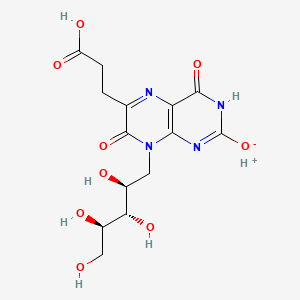
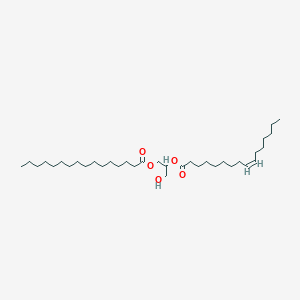

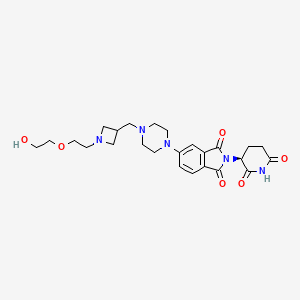
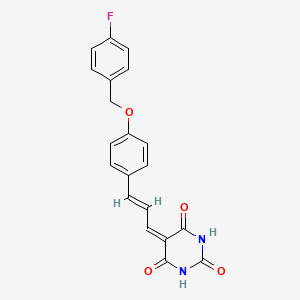

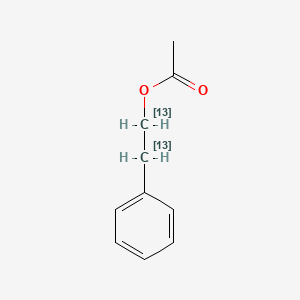
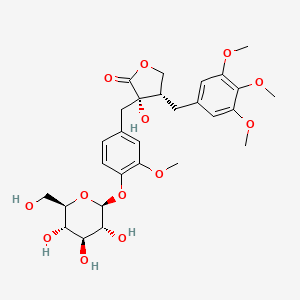
![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
